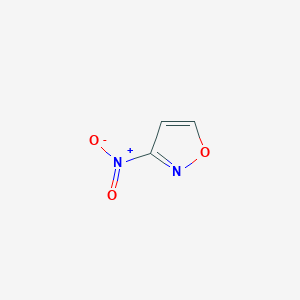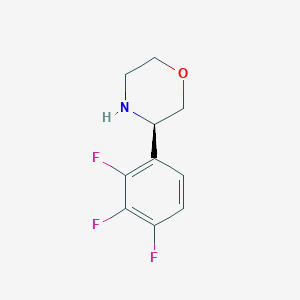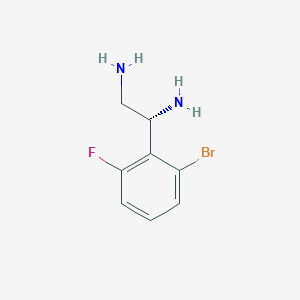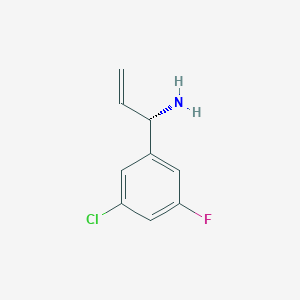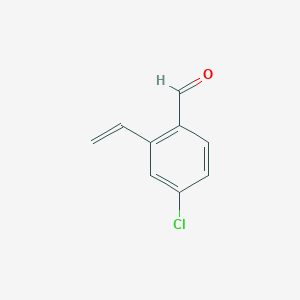![molecular formula C13H15BrFNO2 B15234927 8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15234927.png)
8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[45]decane is a synthetic organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
The synthesis of 8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps. One common method starts with the preparation of 1,4-dioxaspiro[4.5]decan-8-ol. This intermediate is then treated with carbon tetrabromide and triphenylphosphine in dry dichloromethane at 0°C under a nitrogen atmosphere. The reaction mixture is stirred for several hours, followed by extraction and purification to yield the desired product . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Analyse Chemischer Reaktionen
8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions under appropriate conditions.
Common reagents used in these reactions include carbon tetrabromide, triphenylphosphine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can enhance the biological activity of compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane can be compared with other spirocyclic compounds such as 8-bromo-1,4-dioxaspiro[4.5]decane and 8-(3-fluorophenyl)-1,4-dioxaspiro[4.5]decane. These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and applications. The presence of bromine and fluorine atoms in this compound makes it unique and potentially more reactive in certain chemical reactions .
Eigenschaften
Molekularformel |
C13H15BrFNO2 |
|---|---|
Molekulargewicht |
316.17 g/mol |
IUPAC-Name |
8-(3-bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C13H15BrFNO2/c14-10-7-11(15)9-12(8-10)16-3-1-13(2-4-16)17-5-6-18-13/h7-9H,1-6H2 |
InChI-Schlüssel |
DDJCQRMJKFODLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12OCCO2)C3=CC(=CC(=C3)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)



